Bienvenue dans la boutique en ligne BenchChem!

4-Amino-6-bromo-2-methylpyrimidine

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

This compound is the optimal starting material for dasatinib and Bcr-Abl kinase inhibitor synthesis, featuring the precise 4-amino-6-bromo-2-methyl substitution required for the patented C–N bond-forming step with methyl 2-aminothiazole-5-carboxylate—reducing synthetic routes by one full step versus alternative halogenated pyrimidines. Its zero-rotatable-bond rigid core (TPSA 51.8 Ų, XLogP3 1.3) matches dasatinib's physicochemical profile while eliminating entropic penalties in target binding. Validated as a CDK2/cyclin A2 hit (IC50 61 nM), this building block offers unambiguous SAR interpretation via single-vector cross-coupling at the 6-bromo position, free from regioselectivity concerns that plague dihalopyrimidines.

Molecular Formula C5H6BrN3
Molecular Weight 188.028
CAS No. 1161763-15-0
Cat. No. B581345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromo-2-methylpyrimidine
CAS1161763-15-0
Molecular FormulaC5H6BrN3
Molecular Weight188.028
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Br)N
InChIInChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
InChIKeyAEWWKIWMCYZMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0): Technical Baseline for Scientific Procurement


4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0) is a heterocyclic building block of the aminopyrimidine class, with molecular formula C5H6BrN3 and a molecular weight of 188.03 . It features a characteristic 2-methyl-4-amino-6-bromo substitution pattern on the pyrimidine core that provides a single rotatable-bond-free scaffold (rotatable bond count = 0) with a topological polar surface area (TPSA) of 51.8 Ų . The compound is commercially available as a research chemical with standard purity specifications of 97% (GC or HPLC) and is stored under inert atmosphere at 2–8°C . Its primary documented utility is as a synthetic intermediate in medicinal chemistry programs, particularly as a precursor in dasatinib-related syntheses [1].

Why 4-Amino-6-bromo-2-methylpyrimidine Cannot Be Interchanged with Generic Pyrimidine Analogs


Substitution with a generic pyrimidine analog risks failure on two fronts: synthetic accessibility and target engagement. The 6-position bromine in 4-amino-6-bromo-2-methylpyrimidine is specifically required as the electrophilic handle in SNAr and cross-coupling reactions that generate dasatinib intermediates and kinase inhibitor scaffolds [1]; analogs lacking this bromine (e.g., 2-methylpyrimidin-4-amine) are inert toward the requisite C–N or C–C bond-forming steps. Furthermore, the 2-methyl group contributes to a favorable XLogP3 value of 1.3, which is nearly identical to that of dasatinib itself, while a non-methylated 4-amino-6-bromopyrimidine would exhibit lower lipophilicity and altered cellular permeability . The zero-rotatable-bond scaffold also confers conformational rigidity that distinguishes it from more flexible aminopyrimidine alternatives such as 4-amino-2-methylpyrimidine-5-carboxylates, which may adopt multiple low-energy conformations and introduce unwanted entropic penalties in target binding [2]. Substitution without rigorous side-by-side verification of both reactivity and downstream biological readouts is not recommended.

Quantitative Differentiation Evidence for 4-Amino-6-bromo-2-methylpyrimidine vs. Closest Analogs


Synthetic Efficiency: Dasatinib Intermediate vs. 4,6-Dichloropyrimidine Route

4-Amino-6-bromo-2-methylpyrimidine serves as a direct, pre-functionalized intermediate for dasatinib synthesis, bypassing the sequential halogenation-amination steps required when starting from 4,6-dichloropyrimidine. In the patented dasatinib process, 4-amino-6-bromo-2-methylpyrimidine reacts directly with methyl 2-aminothiazole-5-carboxylate to form methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate, which then undergoes Suzuki coupling with the requisite boronic acid to yield dasatinib [1]. In contrast, the alternative 4,6-dichloropyrimidine route requires two discrete substitution steps (first amination at C4, then halogen exchange or second amination at C6), adding one full synthetic step and requiring differential control of reaction conditions due to the reactivity disparity between chlorine and bromine leaving groups [1]. This step-count reduction translates to a process efficiency gain of approximately one synthetic step, with corresponding reductions in purification requirements and solvent usage.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Lipophilicity Profile: XLogP3 Comparison with Non-Methylated Aminobromopyrimidine

The 2-methyl substituent on 4-amino-6-bromo-2-methylpyrimidine confers a calculated XLogP3 of 1.3, which closely approximates the lipophilicity of dasatinib (XLogP3 ~1.8) . A non-methylated comparator such as 4-amino-6-bromopyrimidine would exhibit an XLogP3 value approximately 0.5–0.7 log units lower (estimated XLogP3 ~0.6–0.8) based on the methyl group's contribution to calculated logP (each methyl group typically adds ~0.5 to XLogP3 in heteroaromatic systems) . This difference in lipophilicity directly influences membrane permeability predictions and chromatographic retention behavior. For medicinal chemistry programs targeting intracellular kinases, the closer lipophilicity match to clinical candidates like dasatinib reduces the risk of introducing unanticipated ADME deviations when using the compound as a synthetic intermediate.

Medicinal Chemistry Drug Design Physicochemical Profiling

Kinase Inhibition: CDK2/Cyclin A2 Activity vs. Broader Bromo-Pyrimidine Library

4-Amino-6-bromo-2-methylpyrimidine exhibits measurable CDK2/cyclin A2 inhibitory activity with an IC50 of 61 nM, as determined in human HeLa cell extracts using histone H1 as substrate with a 30-minute preincubation period before substrate addition [1]. This positions the compound within the sub-100 nM potency range for CDK2 inhibition, a threshold often used to prioritize hits for further medicinal chemistry optimization. By comparison, a broader library of structurally related bromo-pyrimidine analogs evaluated against Bcr/Abl kinase (Arabian Journal of Chemistry, 2021) showed that only 4 out of approximately 30 synthesized analogs (compounds 6g, 7d, 9c, and 10e) emerged as potent Bcr/Abl inhibitors, indicating that the specific substitution pattern on the pyrimidine core is a critical determinant of kinase inhibitory activity and that not all bromo-pyrimidine derivatives exhibit comparable potency [2].

Kinase Inhibitor Discovery Biochemical Assay CDK2 Inhibition

Molecular Recognition Signature: Rotatable Bond Count vs. Flexible Aminopyrimidine Analogs

4-Amino-6-bromo-2-methylpyrimidine possesses a rotatable bond count of zero [1], meaning the entire molecular scaffold is conformationally rigid with no freely rotating single bonds. This contrasts with common aminopyrimidine analogs containing exocyclic substituents such as 4-amino-2-methylpyrimidine-5-carboxylates or 4-amino-6-(aminomethyl)pyrimidines, which contain 2–4 rotatable bonds and can therefore adopt multiple low-energy conformations in solution [2]. In molecular recognition contexts—including enzyme active sites and receptor binding pockets—a rigid scaffold reduces the entropic penalty associated with binding by pre-organizing the pharmacophore into a single, defined conformation. The zero-rotatable-bond architecture also simplifies computational docking and molecular dynamics simulations by eliminating the need to sample multiple rotameric states. This conformational constraint is a quantifiable differentiator from more flexible aminopyrimidine building blocks.

Computational Chemistry Molecular Design Conformational Analysis

4-Amino-6-bromo-2-methylpyrimidine: Recommended Application Scenarios Based on Quantitative Evidence


Dasatinib and Bcr-Abl Kinase Inhibitor Synthesis

Procurement of 4-amino-6-bromo-2-methylpyrimidine is specifically justified for programs synthesizing dasatinib or dasatinib-derived Bcr-Abl kinase inhibitors. The compound directly participates in the patented C–N bond-forming step with methyl 2-aminothiazole-5-carboxylate, reducing the synthetic route by one step compared to alternative halogenated pyrimidine starting materials [1]. This step reduction is quantifiable and directly impacts process economics and timeline efficiency. For laboratories scaling dasatinib analog synthesis, the pre-installed 4-amino-6-bromo-2-methyl substitution pattern eliminates the need for sequential functionalization, making this the optimal starting material selection.

CDK2/Cyclin A2 Inhibitor Lead Discovery and SAR Expansion

Based on the confirmed CDK2/cyclin A2 IC50 of 61 nM [1], 4-amino-6-bromo-2-methylpyrimidine provides a validated hit scaffold for medicinal chemistry programs targeting cyclin-dependent kinase 2. The compound's rigid, zero-rotatable-bond core simplifies SAR interpretation when derivatizing at the 6-bromo position via Suzuki or Buchwald-Hartwig cross-coupling, while the 2-methyl group maintains lipophilicity alignment with drug-like space. Procurement for CDK2-focused programs is supported by directly measured biochemical activity, distinguishing this building block from untested analogs that would require de novo screening.

Rigid Scaffold Fragment-Based Drug Discovery (FBDD)

The zero-rotatable-bond architecture of 4-amino-6-bromo-2-methylpyrimidine [1] makes it an ideal fragment for fragment-based drug discovery campaigns that prioritize rigid, rule-of-three compliant starting points. Conformational rigidity reduces entropic binding penalties and ensures that observed SAR trends are not confounded by multiple solution conformations. The 6-bromo substituent provides a single, unambiguous vector for fragment growth via cross-coupling chemistry, while the 4-amino group can serve as a hydrogen bond donor or be further derivatized. Procurement for FBDD libraries is justified by the compound's unique combination of zero rotatable bonds and dual functional handles (bromo and amino) on a single heteroaromatic core.

Suzuki-Miyaura and SNAr Derivatization Method Development

The combination of an electrophilic 6-bromo site and a nucleophilic 4-amino group on 4-amino-6-bromo-2-methylpyrimidine creates a versatile platform for developing and validating cross-coupling methodologies. The bromine atom undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate 6-aryl derivatives, as demonstrated in polycyclic pyrimidine scaffold construction [1], while the amino group can participate in SNAr reactions or be converted to other functional handles. This dual reactivity profile distinguishes the compound from simpler monofunctional pyrimidines and supports its procurement as a model substrate for reaction optimization studies. Unlike 4,6-dihalopyrimidines that require chemoselective control due to competing reactive sites, the single bromine substituent eliminates regioselectivity concerns in cross-coupling applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-bromo-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.